Defensin-related cryptdin-26
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LRDLGCYCRKRGCTRRERINGTCRKGHLMYTLCCL |
Origin of Product |
United States |
Ecological Roles in the Intestinal Microbiome
Influence on Small Intestinal Microbial Composition
Table 1: Impact of α-Defensins on Gut Microbiota Composition
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Mice expressing human α-defensin (DEFA5) | Significant changes in microbiota composition, including a notable loss of Segmented Filamentous Bacteria. | asm.orgsemanticscholar.org |
| Mice lacking matrilysin (MMP7), an enzyme that activates cryptdins | Alterations in the intestinal microbial community structure compared to wild-type mice. | asm.orgnih.gov |
Mechanisms of Commensal Bacteria Preservation
A critical function of cryptdins is their ability to target pathogenic bacteria while largely preserving the beneficial commensal flora. nih.gov This selective activity is crucial for preventing the overgrowth of harmful microbes without disrupting the symbiotic relationship the host maintains with its resident gut bacteria. The mechanism behind this selectivity is multifaceted. One key factor is the difference in membrane composition between pathogenic and commensal bacteria. nih.gov Additionally, the three-dimensional structure of cryptdins, maintained by disulfide bonds, is thought to be important for their differential activity. nih.gov Studies have shown that the oxidized, native form of cryptdins has potent activity against pathogens but is less effective against many commensal species. nih.gov In contrast, when these disulfide bonds are reduced, the peptides exhibit broader and more indiscriminate bactericidal activity, killing both pathogenic and commensal bacteria. nih.gov This suggests that the specific conformation of the cryptdin (B1167165) molecule is recognized differently by various bacterial species, allowing for a targeted antimicrobial effect that helps maintain a healthy microbial balance. nih.gov
Table 2: Differential Activity of Cryptdin-4
| Form of Cryptdin-4 | Activity against Pathogenic Bacteria | Activity against Commensal Bacteria | Reference |
|---|---|---|---|
| Native (Oxidized) | High | Low to minimal | nih.gov |
| Reduced (Disulfide bonds broken) | High | High | nih.gov |
Role in Maintaining Intestinal Homeostasis
Through their influence on the microbial composition and their ability to selectively target pathogens, cryptdins are fundamental to maintaining intestinal homeostasis. wikipedia.orgasm.org This state of equilibrium is essential for proper nutrient absorption, immune system development, and protection against infections. nih.gov By regulating the gut microbiota, cryptdins help to prevent dysbiosis, a condition characterized by an imbalance in the microbial community that is associated with various diseases, including inflammatory bowel disease. wikipedia.orgnih.gov The regulatory role of these defensins extends to modulating the host's immune response. wikipedia.org For instance, by controlling the populations of certain bacteria, such as Segmented Filamentous Bacteria, which are known to influence the development of specific immune cells like T helper 17 (Th17) cells, cryptdins can indirectly shape the mucosal immune tone. wikipedia.orgasm.org Therefore, the secretion of cryptdins by Paneth cells is a vital component of the innate immune system that contributes to a stable and healthy intestinal environment. asm.orgnih.gov
Based on a comprehensive search of available scientific literature, there is no specific information available for a compound named "Defensin-related cryptdin-26." Research has been conducted on various other mouse α-defensins, also known as cryptdins, such as cryptdin-1, cryptdin-4, and cryptdin-14. However, "this compound" does not appear to be a currently identified or studied member of this peptide family.
Therefore, it is not possible to provide an article on the advanced methodologies for the research of "this compound" that is scientifically accurate and adheres to the specific outline requested. Generating content on this topic would require extrapolation from research on other related molecules, which would not be a factual representation of research on the specified compound.
Q & A
Basic Research Questions
Q. What experimental models are optimal for assessing the antimicrobial efficacy of Crp26 in vitro?
- Methodological Answer : Use standardized bacterial cultures (e.g., E. coli, Salmonella) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., LL-37) and negative controls (buffer-only) to validate results. Triplicate independent experiments with statistical analysis (e.g., ANOVA) ensure reliability .
Q. How should researchers approach the structural characterization of Crp26 using biophysical techniques?
- Methodological Answer : Employ circular dichroism (CD) spectroscopy to analyze secondary structure under varying pH conditions. Pair with nuclear magnetic resonance (NMR) spectroscopy for dynamic structural insights. Validate findings with X-ray crystallography, ensuring proper protein purification and crystallization protocols .
Q. What methods are recommended to quantify Crp26 expression in intestinal tissue samples?
- Methodological Answer : Use qRT-PCR for mRNA quantification and immunohistochemistry (IHC) for protein localization. Normalize data to housekeeping genes (e.g., GAPDH) and validate antibody specificity using knockout models. Include blinded analysis to reduce observer bias .
Advanced Research Questions
Q. What analytical frameworks address discrepancies in reported Crp26 expression levels across disease models?
- Methodological Answer : Conduct systematic reviews with meta-analysis to identify methodological heterogeneity (e.g., sample preparation, normalization). Follow with targeted in vivo studies using CRISPR/Cas9 knock-in models with standardized reporters (e.g., luciferase-tagged Crp26) to control for technical variability .
Q. How can interdisciplinary approaches elucidate Crp26's dual role in microbial defense and immune modulation?
- Methodological Answer : Integrate RNA-seq data from Crp26-treated immune cells with network analysis (e.g., STRING DB) to map signaling pathways. Validate predictions using gene knockout models (e.g., TLR4⁻/⁻) and functional assays (e.g., cytokine ELISAs). Collaborate with computational biologists to develop predictive interaction models .
Q. What protocols ensure data integrity in high-throughput screening for Crp26's therapeutic potential?
- Methodological Answer : Implement blinded analysis, randomization of sample processing, and automated pipelines with version control (e.g., GitHub). Validate hits via orthogonal assays (e.g., surface plasmon resonance for binding affinity) and cross-check with published datasets to minimize false positives .
Q. How can computational modeling predict Crp26's interaction with microbial membranes?
- Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) parameterized with NMR-derived structural data. Validate predictions using biophysical assays like lipid vesicle leakage or fluorescence-based membrane depolarization. Compare results with homologous defensins (e.g., α-defensin-5) to identify conserved motifs .
Q. What strategies resolve contradictions in Crp26's role in inflammatory bowel disease (IBD)?
- Methodological Answer : Standardize IBD models (e.g., DSS-induced colitis) while controlling for microbiota variations via gnotobiotic mice. Use multi-omics approaches (metagenomics, metabolomics) to correlate Crp26 activity with microbial shifts. Transparently report methods and share raw data via repositories like Zenodo .
Methodological Considerations
- Data Sharing & Reproducibility : Adopt open science practices (e.g., pre-registration, raw data deposition in Figshare) and use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Encrypt identifiable data (e.g., AES-256) and restrict access to authorized personnel. Obtain informed consent for human-derived samples, detailing data usage scope .
- Experimental Rigor : Include attention-check questions in surveys (e.g., "Select 'Strongly Agree' to confirm attention") and use redundancy in assays (e.g., MIC + time-kill curves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
